molecular formula C13H12ClNO2S B11812645 Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate CAS No. 1160573-81-8

Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate

Cat. No.: B11812645
CAS No.: 1160573-81-8
M. Wt: 281.76 g/mol
InChI Key: YDAZXBFDHDJQCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The compound’s anti-inflammatory and analgesic activities are thought to be mediated through the inhibition of cyclooxygenase enzymes and the modulation of inflammatory pathways .

Properties

CAS No.

1160573-81-8

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

ethyl 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3

InChI Key

YDAZXBFDHDJQCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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